7-Benzylidenenaltrexone maleate
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Overview
Description
7-Benzylidenenaltrexone maleate is a selective nonpeptide δ1 opioid receptor antagonist. It is used in research to differentiate and characterize the function and role of δ1 opioid receptors versus other opioid receptor subtypes . This compound has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 7-Benzylidenenaltrexone maleate involves the reaction of naltrexone with benzaldehyde under specific conditions to form the benzylidene derivative. The maleate salt is then formed by reacting the benzylidene derivative with maleic acid . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
7-Benzylidenenaltrexone maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.
Scientific Research Applications
7-Benzylidenenaltrexone maleate has several scientific research applications:
Chemistry: It is used to study the properties and reactions of δ1 opioid receptor antagonists.
Mechanism of Action
7-Benzylidenenaltrexone maleate exerts its effects by selectively binding to δ1 opioid receptors, antagonizing the effect of δ1 agonists such as D-Pen 2,5-enkephalin . This binding inhibits the activity of δ1 receptors, leading to various physiological effects. The compound also upregulates FcγRIIB levels via p38 MAPK and heme oxygenase-1 pathways, reducing B cell numbers and improving conditions like lupus nephritis .
Comparison with Similar Compounds
7-Benzylidenenaltrexone maleate is unique in its selective antagonism of δ1 opioid receptors. Similar compounds include:
Naltriben methanesulfonate hydrate: Another δ1 opioid receptor antagonist used in similar research applications.
Naloxone methiodide: A non-selective opioid receptor antagonist used in opioid receptor research.
Nor-Binaltorphimine dihydrochloride: A selective κ-opioid receptor antagonist.
These compounds differ in their selectivity and the specific opioid receptors they target, highlighting the uniqueness of this compound in selectively targeting δ1 opioid receptors.
Properties
IUPAC Name |
(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21-,25+,26+,27-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHUUKGUNNYVGB-LQDKARLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018962 |
Source
|
Record name | 7-Benzylidenenaltrexone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864461-31-4 |
Source
|
Record name | 7-Benzylidenenaltrexone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 7-Benzylidenenaltrexone maleate interact with its target and what are the downstream effects?
A1: The research indicates that BNTX downregulates the expression of X-linked inhibitor of apoptosis protein (XIAP) when used in combination with TRAIL. [] This downregulation is achieved through the ubiquitin/proteasome-dependent degradation of XIAP protein. The study suggests that BNTX facilitates this degradation by inhibiting the protein kinase C alpha (PKCα)/AKT pathway. [] Consequently, this downregulation of XIAP sensitizes pancreatic cancer cells to TRAIL-induced apoptosis, leading to caspase activation and ultimately, apoptotic cell death. []
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